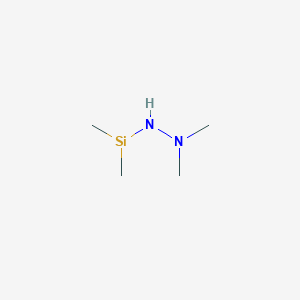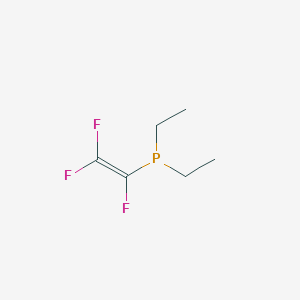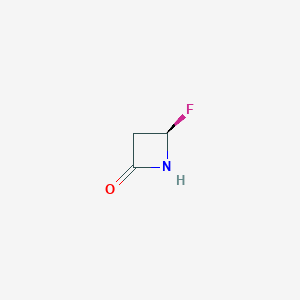
(4R)-4-Fluoroazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Fluoroazetidin-2-one is a fluorinated azetidinone derivative Azetidinones, also known as β-lactams, are four-membered lactam rings that are significant in medicinal chemistry due to their presence in various bioactive compounds, including antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Fluoroazetidin-2-one typically involves the fluorination of azetidinone precursors. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: (4R)-4-Fluoroazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Aplicaciones Científicas De Investigación
(4R)-4-Fluoroazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its β-lactam structure.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4R)-4-Fluoroazetidin-2-one involves its interaction with biological targets, primarily enzymes. The β-lactam ring can inhibit the activity of enzymes such as transpeptidases, which are crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. The fluorine atom enhances the compound’s stability and binding affinity to the target enzyme.
Comparación Con Compuestos Similares
Penicillin: A well-known β-lactam antibiotic with a similar core structure but different substituents.
Cephalosporin: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenem: A β-lactam antibiotic with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness: (4R)-4-Fluoroazetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and binding affinity to target enzymes, making it a valuable scaffold for drug development.
Propiedades
Número CAS |
594865-97-1 |
|---|---|
Fórmula molecular |
C3H4FNO |
Peso molecular |
89.07 g/mol |
Nombre IUPAC |
(4R)-4-fluoroazetidin-2-one |
InChI |
InChI=1S/C3H4FNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6)/t2-/m0/s1 |
Clave InChI |
RFGZYLNEARMOGP-REOHCLBHSA-N |
SMILES isomérico |
C1[C@H](NC1=O)F |
SMILES canónico |
C1C(NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
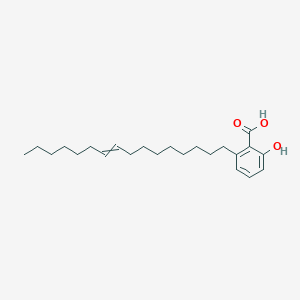
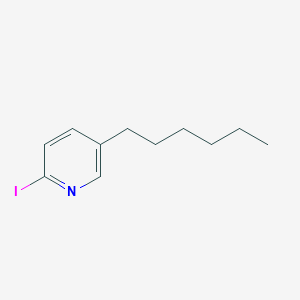
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
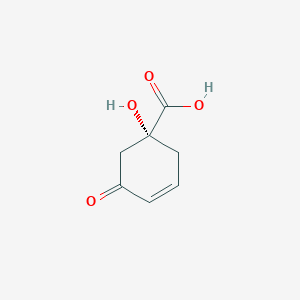

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
